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molecular formula C6H7N3O2 B8753404 3-Hydroxypyridine-2-carbohydrazide CAS No. 366457-52-5

3-Hydroxypyridine-2-carbohydrazide

Cat. No. B8753404
M. Wt: 153.14 g/mol
InChI Key: UODRFTIBORTHRG-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Hydrazine (0.248 mL, 7.91 mmol) was added under argon to a solution of methyl 3-hydroxy-2-pyridinecarboxylate (808 mg, 5.28 mmol) in ethanol (25 mL). The reaction mixture was stirred at reflux overnight (yellow solution). After cooling, a solid which has crashed out was filtrered to afford the desired product in 826 mg as a yellow solid.
Quantity
0.248 mL
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[OH:3][C:4]1[C:5]([C:10]([O:12]C)=O)=[N:6][CH:7]=[CH:8][CH:9]=1>C(O)C>[OH:3][C:4]1[C:5]([C:10]([NH:1][NH2:2])=[O:12])=[N:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.248 mL
Type
reactant
Smiles
NN
Name
Quantity
808 mg
Type
reactant
Smiles
OC=1C(=NC=CC1)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight (yellow solution)
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC=CC1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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